5-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1-benzyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1-benzyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that features a benzimidazole, triazole, and carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1-benzyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:
Formation of Benzimidazole Derivative: The starting material, 1H-benzimidazole, is reacted with a thiolating agent to introduce the thio group.
Acetylation: The thio-benzimidazole derivative is then acetylated using acetyl chloride or acetic anhydride.
Triazole Formation: The acetylated product undergoes a cycloaddition reaction with an azide to form the triazole ring.
Carboxamide Formation: Finally, the triazole derivative is reacted with a benzylamine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzimidazole moiety.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for developing new drugs with antiviral, anticancer, or antimicrobial properties.
Biological Research: The compound can be used to study enzyme inhibition and protein interactions.
Industrial Applications: It may be used in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 5-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1-benzyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Protein Interactions: It can interact with proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole derivatives: These compounds share the benzimidazole moiety and have similar biological activities.
1,2,3-triazole derivatives: These compounds share the triazole ring and are known for their diverse pharmacological properties.
Uniqueness
5-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-1-benzyl-1H-1,2,3-triazole-4-carboxamide is unique due to the combination of benzimidazole, triazole, and carboxamide moieties in a single molecule, which may result in synergistic effects and enhanced biological activity .
Properties
Molecular Formula |
C19H17N7O2S |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
5-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-1-benzyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H17N7O2S/c20-17(28)16-18(26(25-24-16)10-12-6-2-1-3-7-12)23-15(27)11-29-19-21-13-8-4-5-9-14(13)22-19/h1-9H,10-11H2,(H2,20,28)(H,21,22)(H,23,27) |
InChI Key |
YIJZCTGFQQPTER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)N)NC(=O)CSC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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